molecular formula C16H26ClN5O B2875528 N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride CAS No. 2418648-12-9

N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride

Cat. No. B2875528
CAS RN: 2418648-12-9
M. Wt: 339.87
InChI Key: RPQCGRKLXMBWQT-UHFFFAOYSA-N
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Description

The compound “N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride” is a complex organic molecule. It contains a spiro[3.3]heptane group, which is a type of cycloalkane, and a triazole group, which is a type of heterocyclic aromatic organic compound. The presence of an amine and a carboxamide group suggests that this compound may exhibit properties typical of these functional groups, such as basicity and reactivity with acids .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro[3.3]heptane ring, a triazole ring, and a carboxamide group. The spiro[3.3]heptane ring is a type of cycloalkane that consists of two rings of three and four carbon atoms sharing one carbon . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could impart polarity to the molecule, affecting its solubility in different solvents . The exact properties would need to be determined experimentally .

Scientific Research Applications

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of a wide range of derivatives including azines, hydrazines, and aminodicarboxylic derivatives. This methodology could potentially be applied to synthesize compounds related to N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride, showcasing the versatility of spiro compounds in chemical synthesis (Andreae & Schmitz, 1991).

New Spiro Derivative of Dihydro-1,2,3-triazolo[1,5-a]pyrimidine

A spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was synthesized, demonstrating the feasibility of creating complex spiro structures that could be relevant to exploring the applications of N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride in various fields (Gladkov et al., 2018).

Synthesis of Neuropeptide Y Antagonist

The synthesis of a neuropeptide Y antagonist, which involves stereoselective addition to a ketene, represents advanced synthetic techniques that could be applicable in the development of pharmaceuticals related to N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride (Iida et al., 2005).

Novel Synthetic Approach to Non-natural Spiro-Linked Amino Acids

The synthesis of conformationally rigid analogues of glutamic acid and lysine demonstrates innovative approaches to creating spiro-linked amino acids, which could inform research into the biological activities of related compounds (Yashin et al., 2019).

Development of Anticancer and Antidiabetic Spirothiazolidines Analogs

The synthesis of spirothiazolidines analogs with significant anticancer and antidiabetic activities showcases the potential therapeutic applications of spiro compounds, suggesting areas for further research into related substances like N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride (Flefel et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended to be a drug . Further studies would be needed to explore these aspects .

properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O.ClH/c17-13-9-14(16(13)7-4-8-16)18-15(22)12-10-21(20-19-12)11-5-2-1-3-6-11;/h10-11,13-14H,1-9,17H2,(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQCGRKLXMBWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NC3CC(C34CCC4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride

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